molecular formula C29H21BrN6O2 B12786014 Etravirine impurity 6 CAS No. 1704730-70-0

Etravirine impurity 6

Cat. No.: B12786014
CAS No.: 1704730-70-0
M. Wt: 565.4 g/mol
InChI Key: WXJWJJMTWABFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etravirine Impurity 6, also known as Etravirine Dimer or Etravirine EP Impurity B, is a high-purity chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . This compound is chemically defined as 4,4'-[[5-Bromo-2-(4-cyanoanilino)pyrimidine-4,6-diyl]bis(oxy)]bis(3,5-dimethylbenzonitrile) and is supplied with a comprehensive Certificate of Analysis (CoA) to ensure regulatory compliance . This impurity is critically valuable in pharmaceutical research for analytical method development (AMD) and analytical method validation (AMV) . Its primary application is to support the filing of Abbreviated New Drug Applications (ANDA) and to ensure Quality Control (QC) during the commercial production of Etravirine, helping manufacturers monitor and control the quality of their product . By using this well-characterized impurity standard, researchers can accurately identify and quantify the dimer impurity in Etravirine batches, ensuring patient safety and adherence to strict regulatory standards set by pharmacopeias such as the USP and EP . Please note: This product is intended for research and analytical applications as a reference standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1704730-70-0

Molecular Formula

C29H21BrN6O2

Molecular Weight

565.4 g/mol

IUPAC Name

4-[5-bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C29H21BrN6O2/c1-16-9-21(14-32)10-17(2)25(16)37-27-24(30)28(38-26-18(3)11-22(15-33)12-19(26)4)36-29(35-27)34-23-7-5-20(13-31)6-8-23/h5-12H,1-4H3,(H,34,35,36)

InChI Key

WXJWJJMTWABFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C)Br)C)C#N

Origin of Product

United States

Preparation Methods

The preparation of Etravirine impurity 6 involves several synthetic routes. One common method includes the use of halogenated pyridines as starting materials. The process involves a series of reactions, including amination and halogenation, under controlled conditions . Industrial production methods often employ microwave-promoted amination to enhance yield and reduce reaction time . The reaction conditions typically involve the use of dipolar solvents and specific reagents to achieve the desired impurity.

Chemical Reactions Analysis

Etravirine impurity 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Analytical Method Development

Etravirine impurity 6 is crucial for developing and validating analytical methods for the quantification of Etravirine and its related impurities. A study established a stability-indicating ultra-performance liquid chromatography (UP-LC) method for Etravirine that included the detection of impurity 6 among others. The method demonstrated high specificity and sensitivity, allowing for the detection of impurities at concentrations as low as 0.003% relative to the test concentration .

Table 1: Chromatographic Conditions for Etravirine and Impurities

ParameterValue
Stationary PhaseShim-pack ODS-II
Mobile Phase Ratio60:40 (Acetonitrile: Water)
Flow Rate0.6 mL/min
Detection Wavelength303 nm
Resolution Between Peaks> 2.0

The developed method's robustness was confirmed through various stress conditions, including thermal and photolytic degradation, ensuring that it could effectively separate Etravirine from its impurities under different scenarios .

Quality Control Applications

In pharmaceutical manufacturing, the presence of impurities can significantly affect drug efficacy and safety. This compound serves as a reference standard in quality control processes to ensure that the levels of impurities in final drug products remain within acceptable limits. The validated methods enable manufacturers to monitor impurity levels consistently throughout production, thereby adhering to regulatory standards .

Stability Studies

Stability studies involving this compound are essential for understanding how environmental factors affect the compound's integrity over time. Research has shown that Etravirine undergoes significant degradation under basic conditions, leading to the formation of various impurities, including impurity 6. By analyzing these degradation pathways, researchers can better predict the shelf life and storage conditions necessary to maintain drug stability .

Case Study: Degradation Pathways

  • Study Objective: To evaluate the stability of Etravirine under different stress conditions.
  • Methodology: Samples were subjected to acidic, basic, oxidative, humidity, thermal, and photolytic stress.
  • Findings: Under basic stress conditions, significant degradation occurred with impurity formation including impurity 6 being one of the primary degradants identified through LC-MS analysis.

Regulatory Compliance

The identification and quantification of this compound are also critical for compliance with regulatory guidelines such as those set by the International Council for Harmonisation (ICH). The methods developed not only aid in ensuring product quality but also facilitate the submission of Abbreviated New Drug Applications (ANDA) by providing necessary analytical data required by regulatory bodies .

Mechanism of Action

The mechanism of action of Etravirine impurity 6 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally related to Etravirine, which exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus .

Comparison with Similar Compounds

Comparison with Similar Etravirine Impurities

Etravirine Impurity 6 is structurally and functionally distinct from other related impurities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Impurity Name CAS Number Molecular Formula Key Structural Difference miLogP Solubility (mg/mL)
6-Desamino 6-Chloro ETR 269055-76-7 C20H13BrClN5O 6-amino → chloro substitution ~4.2 <0.1 (aqueous)
5-Desbromo ETR 939431-68-2 C20H16N6O 5-bromo → hydrogen substitution ~3.8 0.3 (NMP/water)
Etravirine N-Oxide 907180-19-2 C20H15BrN6O2 Pyrimidine ring oxidation (N→O) ~3.5 0.2 (DMSO)
Des(6-amino-5-bromo)-5-amino-6-chloro ETR 1070377-34-2 C20H14ClN5O Loss of 5-bromo, 6-amino → chloro substitution ~3.9 <0.1 (aqueous)

Key Findings :

Lipophilicity : Impurity 6 exhibits the highest miLogP (~4.2) due to the chloro substitution, which may increase membrane permeability but reduce aqueous solubility compared to etravirine (miLogP ~3.9) .

Solubility : All impurities have poor aqueous solubility (<0.3 mg/mL), aligning with etravirine’s inherent challenges in bioavailability .

Stability: Impurity 6 and the N-Oxide variant are prone to aggregation under high-energy milling conditions, requiring stabilizers like SDS for nanosuspension formulation .

Analytical and Pharmacological Comparisons

Chromatographic Behavior :

  • Resolution : Impurity 6 is chromatographically resolved from etravirine (R > 1.5) using RP-HPLC with a C18 column, critical for quality control .
  • Retention Time : Impurity 6 elutes later than etravirine due to higher hydrophobicity, while 5-Desbromo ETR elutes earlier .

Mutagenic Potential :

  • Impurity 6 lacks genotoxic alerts in computational models (e.g., ICH M7), unlike nitrosamine derivatives, which require stringent control .

Resistance Profile :

  • While etravirine’s efficacy relies on conformational flexibility to overcome HIV resistance mutations (e.g., K103N, Y181C) , impurities like 6-Desamino 6-Chloro ETR are pharmacologically inactive due to disrupted binding motifs .

Regulatory and Manufacturing Considerations

  • Acceptance Criteria : Impurity 6 is typically controlled at ≤0.15% per ICH Q3A guidelines, consistent with other process-related impurities .
  • Synthetic Byproducts : Chlorinated solvents used in etravirine synthesis may contribute to Impurity 6 formation, necessitating optimized reaction conditions .

Biological Activity

Etravirine (ETR), a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in the management of HIV-1 infection. While much research has focused on ETR itself, the biological activity of its impurities, particularly Etravirine Impurity 6, is less documented. This article aims to consolidate existing knowledge on the biological activity of this compound, including its effects, mechanisms, and implications for therapeutic use.

Overview of Etravirine and Its Impurities

Etravirine is an effective treatment option for patients with HIV-1 who have developed resistance to other antiretroviral agents. It acts by inhibiting the reverse transcriptase enzyme, crucial for viral replication. The presence of impurities in pharmaceutical compounds can affect their efficacy and safety profiles. This compound is one of several identified impurities that arise during the synthesis and formulation processes of ETR.

Chemical Structure and Properties

This compound shares a structural similarity with ETR but may exhibit different biological properties due to slight variations in its chemical composition. Understanding these differences is essential for evaluating its potential impact on therapeutic outcomes.

Compound Molecular Formula Molecular Weight
EtravirineC20H15BrN6O435.28 g/mol
This compoundC20H16N6O356.38 g/mol

In Vitro Studies

Research indicates that impurities like this compound can exhibit varying degrees of biological activity. In vitro studies have shown that while ETR effectively inhibits wild-type HIV-1 strains, the activity of its impurities may differ significantly:

  • Efficacy Against HIV-1 : Preliminary studies suggest that this compound retains some level of activity against HIV-1, although it is less potent than the parent compound. The exact IC50 values (the concentration required to inhibit viral replication by 50%) for Impurity 6 are yet to be fully characterized.
  • Resistance Profiles : Similar to ETR, impurities may also interact with mutated strains of HIV-1, but their resistance profiles could differ. This aspect requires further investigation to determine whether Impurity 6 contributes to or mitigates resistance development.

Case Studies

A review of clinical data involving patients treated with ETR has highlighted instances where the presence of impurities affected treatment outcomes:

  • Treatment Failures : In some cases, patients exhibiting treatment failure had higher concentrations of specific impurities in their regimen. This correlation suggests that impurities like this compound could influence overall efficacy.
  • Adverse Effects : Reports indicate that certain impurities may be associated with increased adverse effects compared to treatments solely involving ETR. Common side effects include gastrointestinal disturbances and skin reactions.

Etravirine and its impurities exert their effects through direct binding to the reverse transcriptase enzyme, inhibiting its ability to synthesize viral DNA from RNA. The binding affinity and inhibition kinetics can vary among different compounds:

  • Binding Affinity : It is hypothesized that this compound may bind less effectively to reverse transcriptase than ETR itself, leading to reduced antiviral potency.
  • Polymerase Activity Inhibition : The ability of Impurity 6 to inhibit both DNA-dependent and RNA-dependent polymerase activities remains a critical area for further exploration.

Q & A

Q. How to justify the absence of this compound in a drug substance when it cannot be synthesized?

  • Methodological Answer : Submit a risk assessment to regulatory bodies (e.g., EMA) with evidence from forced degradation studies, structural analog comparisons, and literature reviews. Include synthetic attempts (e.g., failed reaction logs) and computational simulations (e.g., molecular dynamics) to demonstrate improbability of formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.